molecular formula C6H4N4O2 B096414 Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione CAS No. 17257-96-4

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Numéro de catalogue: B096414
Numéro CAS: 17257-96-4
Poids moléculaire: 164.12 g/mol
Clé InChI: OXXOHYAWQSFGSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrimido[4,5-d]pyridazine-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring fused pyrimidine and pyridazine rings. Its structure includes two carbonyl groups at positions 2 and 4, contributing to its reactivity and biological activity. This compound is synthesized primarily from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (a uracil derivative) through Mannich reactions or multicomponent reactions (MCRs), enabling diverse substitutions at positions 5, 6, 7, and 8 . Its derivatives exhibit notable pharmacological properties, including anticancer, kinase inhibition, and enzyme modulation activities .

Propriétés

IUPAC Name

1H-pyrimido[4,5-d]pyridazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-1-7-8-2-4(3)9-6(12)10-5/h1-2H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXOHYAWQSFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419925
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-96-4
Record name PYRIMIDO[4,5-D]PYRIDAZINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Optimization

A landmark study demonstrated the synthesis of 5-thienyl-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione (a structural analog) using water as the solvent and microwave irradiation. Key findings include:

Table 1: Solvent Optimization for Microwave-Assisted Synthesis

SolventTemperature (°C)Yield (%)
Water10092
Ethanol7885
DMF15368
Toluene11145

Water emerged as the optimal solvent due to its high polarity, non-toxicity, and ability to dissolve reactants without requiring catalysts. Microwave power was critical: irradiation at 560 W for 10–15 minutes achieved near-quantitative yields (92%) by rapidly reaching 100°C and minimizing side reactions.

Table 2: Microwave Power and Temperature Effects

Power (W)Time to 100°C (min)Yield (%)
4001278
560892
800589

Higher power reduced reaction time but risked solvent evaporation, whereas 560 W balanced speed and stability.

Mechanistic Insights

The one-pot mechanism involves:

  • Knoevenagel condensation : Between 6-aminouracil and aldehydes to form an α,β-unsaturated intermediate.

  • Michael addition : Nucleophilic attack by thiourea or its derivatives.

  • Cyclization : Intramolecular dehydration to form the fused pyridazine ring.

Microwave irradiation accelerates dipole rotation, enhancing molecular collisions and reducing activation energy. This method eliminates the need for corrosive acids (e.g., HCl) and achieves yields >90% with >95% purity (confirmed by HPLC).

Catalyst-Free Aqueous Synthesis

Building on green chemistry principles, a catalyst-free approach in water has been developed, avoiding hazardous reagents.

Procedure

  • Reactants : Equimolar 6-aminouracil, aldehyde, and thiourea.

  • Conditions : Reflux in water at 100°C for 2 hours.

  • Workup : Filtration and washing with cold water.

This method produced derivatives with 88–94% yield and excellent regioselectivity. The absence of catalysts simplified purification, as products precipitated directly from the reaction mixture.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodTime (h)Yield (%)Purity (%)Solvent
Traditional multistep2445–6070–80DMF
Microwave-assisted0.2585–9295–98Water
Catalyst-free aqueous288–9490–95Water

Microwave-assisted synthesis outperforms traditional methods in speed, yield, and environmental impact. Catalyst-free aqueous synthesis offers a balance between efficiency and simplicity, ideal for industrial scaling.

Industrial Scaling Considerations

For large-scale production, continuous flow reactors coupled with microwave systems are proposed to maintain high throughput. Key parameters include:

  • Residence time : 5–10 minutes per batch.

  • Solvent recovery : Distillation units to recycle water.

  • Quality control : In-line HPLC monitoring to ensure consistency.

Pilot studies indicate that scaling from lab to production (10 g → 1 kg) maintains yields at 90–92% while reducing energy consumption by 40% compared to batch processes .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-D]pyridazine oxides, while reduction can produce dihydropyrimido[4,5-D]pyridazine derivatives.

Applications De Recherche Scientifique

Biological Activities

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione exhibits a range of biological activities:

  • Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains.
  • Antiproliferative Effects : Shown to inhibit the growth of cancer cell lines.
  • Anti-inflammatory Properties : Exhibits potential in reducing inflammation markers in vitro.

Case Studies

  • Anticancer Activity : A study investigating the antiproliferative effects on human cancer cell lines showed that this compound significantly reduced cell viability at varying concentrations (IC50 values ranging from 10 to 30 µM) .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Medicinal Applications

The compound is being explored for its potential therapeutic applications:

  • Enzyme Inhibitors : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in cancer progression.
  • Drug Development : Ongoing research focuses on its role as a lead compound in developing new anticancer agents.

Pharmacokinetics

Studies indicate favorable pharmacokinetic properties for this compound:

  • Absorption : Good oral bioavailability has been noted in animal models.
  • Metabolism : Metabolized primarily by liver enzymes with minimal toxic effects observed at therapeutic doses.

Industrial Applications

Beyond medicinal chemistry, this compound's unique chemical properties make it valuable in:

  • Material Science : Used as a building block for synthesizing novel materials with tailored properties.
  • Agrochemicals : Potential applications in developing new pesticides or herbicides due to its biological activity.

Mécanisme D'action

The mechanism of action of pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses .

Comparaison Avec Des Composés Similaires

Table 2: Structural and Functional Comparison

Compound Class Core Structure Key Targets/Activities Synthetic Complexity Reference
Pyrimido[4,5-d]pyridazine-dione Pyrimidine-pyridazine BTK, DNA-PK, anticancer Moderate
Thieno[2,3-d]pyrimidinones Thiophene-pyrimidine Tyrosine kinases High
Pyrimido[4,5-b]quinoline-dione Pyrimidine-quinoline Thymidine phosphorylase Low
Pyrazolo[3,4-d]pyrimidines Pyrazole-pyrimidine Antifungal, antibacterial Moderate

Anticancer Activity

  • Tetrahydro-pyrimido[4,5-d]pyrimidine-triones (e.g., 65f ): Show IC₅₀ values of 8–12 µM against MCF-7 and HeLa cells. Nitrogen substitution at position 4 of the aryl ring enhances potency .
  • DNA-PK Inhibition : Compound L (pyrimido[4,5-d]pyridazine derivative) disrupts Ku70/Ku80 binding to DNA, sensitizing glioblastoma cells to radiation .

Kinase Inhibition

  • BTK Inhibition: Derivatives like 9a–9d exhibit nanomolar potency (IC₅₀ < 50 nM) by covalently targeting Cys481 in BTK, crucial for B-cell malignancy treatment .
  • PRS Inhibition : Pyrimido[5,4-d]pyrimidine analogs (e.g., APP-MP) inhibit PRS1 with IC₅₀ = 5.2 µM, demonstrating positional isomerism’s impact on activity .

Table 3: Bioactivity Comparison

Compound Target IC₅₀/EC₅₀ Structural Requirement Reference
65f MCF-7 cells 8.2 µM N-substitution at aryl C-4
Compound L DNA-PK 0.5 µM Fluorophenyl substitution
BTK inhibitor 9a BTK 12 nM Electrophilic warhead
APP-MP PRS1 5.2 µM Ribofuranosylamino group

Physicochemical Properties

  • Pyrimido[4,5-d]pyridazine-dione Derivatives: Exhibit molecular weights of 235–514 g/mol, melting points of 130–202°C, and moderate solubility in ethanol .
  • Thieno[2,3-d]pyrimidinones: Higher lipophilicity (cLogP > 2.5) due to the thiophene ring, reducing aqueous solubility compared to pyrimido derivatives .

Table 4: Physicochemical Data

Compound (Example) Molecular Weight Melting Point Solubility Reference
5-Amino-1,3-diethyl derivative 235.24 g/mol 200–202°C Methanol-soluble
Thieno[2,3-d]pyrimidinone ~300 g/mol 180–190°C DMSO-soluble

Activité Biologique

Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antioxidant, anti-inflammatory, and antimicrobial effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fused ring system comprising pyrimidine and pyridazine structures. This configuration is crucial for its interaction with biological targets and influences its pharmacological properties.

1. Antiproliferative Activity

Research indicates that pyrimido derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study assessing antiproliferative activity against A-549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, compounds derived from pyrimido[4,5-D]pyridazine demonstrated IC50 values ranging from 7.23 µM to 16.2 µM, indicating significant cytotoxicity at low concentrations .

Cell Line IC50 Value (µM) Compound
A-54916.28d
PC-37.2312b
MCF-7168b

2. Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation. In animal models of paw edema, several pyrimidine derivatives exhibited up to 43.17% inhibition compared to indomethacin's standard inhibition of around 47% . This suggests that similar compounds may serve as effective anti-inflammatory agents.

3. Antioxidant Activity

Pyrimido[4,5-D]pyridazine derivatives have been evaluated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro, which is critical for preventing cellular damage associated with various diseases.

4. Antimicrobial Activity

The antimicrobial efficacy of pyrimido derivatives has been documented against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups on the pyrimidine ring enhances their antibacterial properties, making them potential candidates for developing new antibiotics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G1 phase in cancer cells, promoting apoptosis through pathways involving caspase activation .

Case Study 1: Anticancer Evaluation

A series of synthesized pyrimido derivatives were tested for their anticancer properties against multiple cell lines. Compound 8a demonstrated the highest inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.099 µM and 0.123 µM respectively. This compound also induced significant apoptosis in treated cancer cells .

Case Study 2: Anti-inflammatory Assessment

In a model assessing ear edema induced by inflammatory agents, a derivative showed an inhibition rate of up to 82%. This suggests strong potential for use as an anti-inflammatory therapeutic agent through dual inhibition of COX-1 and COX-2 enzymes .

Pharmacokinetics and Toxicity

Preliminary studies suggest that compounds similar to pyrimido[4,5-D]pyridazine possess favorable pharmacokinetic profiles with good absorption and metabolic stability in vivo. However, further studies are required to fully understand the toxicity profiles at varying dosages.

Q & A

What are the common synthetic routes for Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione, and how do they address yield optimization?

Basic Question
The compound is typically synthesized via multi-component reactions (MCRs) using 6-aminouracil as a starting material due to its dual nucleophilic/electrophilic reactivity. Traditional methods involve cyclization of intermediates formed from pyrimidine-2,4(1H,3H)-dione with aldehydes or paraformaldehyde, followed by chlorination (POCl₃) and nucleophilic substitution . MCRs improve atom economy and reduce steps, addressing low yields (e.g., 60–80% yields in MCRs vs. <50% in conventional methods) .

How does structural functionalization of the core scaffold enhance biological activity, such as EGFR inhibition?

Advanced Question
Electrophilic warheads (e.g., acrylamides) at the C5 position improve covalent binding to EGFR mutants like L858R/T790M. Structure-activity relationship (SAR) studies show that substituents on the pyrimidine ring (e.g., halogen, methyl groups) enhance selectivity by optimizing hydrophobic interactions with the ATP-binding pocket. For example, compound 13 (from pyrimido[4,5-d]pyrimidine derivatives) showed IC₅₀ = 2.1 nM against EGFR L858R/T790M while sparing wild-type EGFR .

What strategies mitigate low yields in solid-phase synthesis of pyrimido[4,5-d]pyrimidine derivatives?

Advanced Question
Solid-phase synthesis involves immobilizing pyrimidine intermediates on polymer supports, enabling stepwise functionalization. Key steps include carbamate formation with isocyanates and base-catalyzed cyclization. Yield challenges (40–60%) arise from incomplete ring closure or side reactions. Optimizing reaction time (e.g., 24 hr for cyclization) and using excess alkyl halides (1.5 eq) improve yields to >70% .

How are substituents on the pyrimidine ring evaluated for antimicrobial activity?

Basic Question
Substituents (e.g., Cl, NO₂, CH₃) are introduced via nucleophilic substitution or condensation with aromatic aldehydes. Antimicrobial efficacy is tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using disk diffusion assays. Electron-withdrawing groups (Cl, NO₂) enhance activity by increasing membrane permeability, with MIC values ranging from 8–32 µg/mL .

What analytical methods validate the purity and structure of synthesized derivatives?

Basic Question
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions, while mass spectrometry (ESI-MS) verifies molecular weight. X-ray crystallography is used for resolving conformational isomers in complex derivatives .

How do researchers address drug resistance in EGFR-targeted therapies using this scaffold?

Advanced Question
Resistance mutations (e.g., T790M) are countered by designing covalent inhibitors that form irreversible bonds with Cys797. Kinetic selectivity assays (e.g., time-dependent inhibition) and molecular dynamics simulations optimize residence time in mutant EGFR. In vivo studies in xenograft models validate tumor regression (e.g., 60% reduction at 50 mg/kg dose) .

What role do computational methods play in optimizing synthetic pathways?

Advanced Question
Density functional theory (DFT) predicts transition-state energies for cyclization steps, guiding solvent selection (e.g., THF for polar intermediates). Molecular docking (AutoDock Vina) screens substituent effects on binding affinity to EGFR. Quantum mechanical calculations (Gaussian 16) model reaction feasibility, reducing trial-and-error in MCR optimization .

How are multi-component reactions (MCRs) tailored for green synthesis of this compound?

Basic Question
MCRs avoid toxic solvents (e.g., DMF) by using ethanol or solvent-free conditions. Microwave irradiation (100°C, 30 min) accelerates reactions, reducing energy consumption. Atom economy is maximized by coupling 6-aminouracil, aldehydes, and isothioureas in a one-pot process, achieving 85% yield .

What in vitro assays assess kinase selectivity across the kinome?

Advanced Question
Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) evaluates inhibition of 100+ kinases at 1 µM. Selectivity ratios (IC₅₀ mutant EGFR/IC₅₀ wild-type EGFR) >100 indicate clinical potential. Off-target effects are minimized by avoiding conserved residues (e.g., gatekeeper Met790) .

How are solubility and bioavailability improved in preclinical candidates?

Advanced Question
Prodrug strategies (e.g., phosphate esters) enhance aqueous solubility. LogP values are optimized (<3) via introducing hydrophilic groups (e.g., morpholine). Pharmacokinetic studies in rodents measure oral bioavailability (>40%) and half-life (>6 hr) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.